Actamycin

説明

Historical Context of Discovery and Isolation of Actamycin and Related Natural Products

The discovery and isolation of natural products, particularly from microorganisms like actinomycetes, have a rich history in the search for new bioactive compounds. Actinomycetes, especially species of Streptomyces, are well-recognized as prolific producers of a wide array of bioactive specialized metabolites, including antibiotics, anticancer agents, and agrochemicals. nih.govfrontiersin.orgfrontiersin.org The isolation of natural products is a crucial step in identifying and characterizing compounds from these sources to explore their potential properties. rroij.com

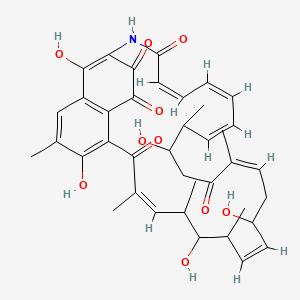

This compound is considered a fourth ansamycin (B12435341) antibiotic belonging to the naphthomycin subgroup. jst.go.jp Its discovery is linked to research involving Streptomyces strains. Related natural products in this subgroup include naphthomycins A, B, C, D, H, I, and J. jst.go.jpdoi.org Naphthomycin A, for instance, was first reported in 1969. jst.go.jp The biosynthesis of some ansamycins, including this compound, involves 3-amino-5-hydroxybenzoic acid (AHBA) as a precursor, which is derived from a modified shikimate pathway. nih.gov AHBA was first shown to be incorporated into this compound. nih.gov

Classification within Natural Product Families (e.g., Ansamycins, Chromopeptides)

This compound is classified as an ansamycin antibiotic. jst.go.jpdoi.org Ansamycins are a family of bacterial secondary metabolites characterized by a unique structure consisting of an aromatic moiety bridged by an aliphatic chain, known as the ansa (handle). wikipedia.org The aromatic core can vary, being either a naphthalene (B1677914) or naphthoquinone ring (as seen in rifamycins (B7979662) and naphthomycins) or a benzene (B151609) or benzoquinone ring system (like in geldanamycin (B1684428) or ansamitocin). wikipedia.org this compound is specifically part of the naphthomycin subgroup of ansamycins, featuring a naphthalene ring system. jst.go.jpwikipedia.org It is described as being 30-hydroxynaphthomycin C, indicating its structural relationship to other naphthomycins. jst.go.jp

While this compound is firmly classified within the ansamycins, the term "chromopeptides" is not typically used to classify this compound or the broader ansamycin family based on the provided search results. Chromopeptides usually refer to peptides containing a chromophore, which is a feature not defining of the ansamycins.

Significance in Academic Research: Overview of Research Trajectories

This compound and related ansamycins hold significance in academic research due to their complex structures, diverse biological activities, and interesting biosynthetic pathways. Research trajectories involving this compound and its relatives include:

Biosynthesis Studies: Investigating the enzymatic steps and genetic clusters involved in the production of this compound and other ansamycins by microorganisms. The incorporation of precursors like AHBA into this compound has been a subject of study in understanding ansamycin biosynthesis. doi.orgnih.gov

Structural Elucidation and Modification: Determining the precise chemical structures of newly isolated ansamycins and exploring modifications to these structures. Studies have focused on comparing the spectral data of this compound with related compounds like naphthomycins B and C to elucidate its structure. jst.go.jp Research has also explored the formation of modified ansamycins, such as alkylthio-substituted naphthomycins, which can be influenced by the fermentation conditions. doi.org

Relationship to Other Natural Products: Understanding the connections between this compound and other natural product families, particularly within the vast landscape of microbial metabolites. The study of this compound contributes to the broader knowledge of secondary metabolites produced by actinomycetes. nih.govfrontiersin.orgfrontiersin.org

Exploration of Analogues: Identifying and characterizing naturally occurring analogues of this compound, such as the naphthomycins, and understanding how structural variations impact their properties. jst.go.jpdoi.org

Academic research in this area is often driven by the potential for discovering new lead compounds with various biological activities and by the fundamental interest in the complex chemistry and biology of these natural products. frontiersin.orgfrontiersin.orgmdpi.comnih.gov

特性

CAS番号 |

76045-67-5 |

|---|---|

分子式 |

C39H45NO10 |

分子量 |

687.8 g/mol |

IUPAC名 |

(7Z,12Z,16Z,22Z,24Z,26Z)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone |

InChI |

InChI=1S/C39H45NO10/c1-20-11-9-7-8-10-12-30(44)40-33-37(48)27-18-25(6)36(47)32(31(27)38(49)39(33)50)35(46)24(5)17-23(4)34(45)22(3)14-16-26(41)15-13-21(2)29(43)19-28(20)42/h7-14,16-18,20,22-23,26,28,34,41-42,45,47-48H,15,19H2,1-6H3,(H,40,44)/b8-7-,11-9-,12-10-,16-14-,21-13-,24-17- |

InChIキー |

VMGZUMXAOXKLLT-PNBNQRKOSA-N |

SMILES |

CC1C=CC=CC=CC(=O)NC2=C(C3=C(C(=C(C(=C3)C)O)C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)C(=O)C2=O)O |

異性体SMILES |

CC1/C=C\C=C/C=C\C(=O)NC2=C(C3=C(C(=C(C(=C3)C)O)C(=O)/C(=C\C(C(C(/C=C\C(C/C=C(\C(=O)CC1O)/C)O)C)O)C)/C)C(=O)C2=O)O |

正規SMILES |

CC1C=CC=CC=CC(=O)NC2=C(C3=C(C(=C(C(=C3)C)O)C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)C(=O)C2=O)O |

同義語 |

actamycin |

製品の起源 |

United States |

Microbiological and Genetic Basis of Actamycin Production

Producer Organisms: Taxonomy and Ecological Niches (Streptomyces species)

Actamycin is primarily produced by bacteria belonging to the genus Streptomyces. scribd.com Streptomyces species are a representative group of actinomycetes, characterized as aerobic, Gram-positive, multicellular bacteria that form extensively branched substrate and aerial mycelia with complex life cycles. mdpi.com They are a large taxon within bacteria, with approximately 700 species having validly published names. mdpi.com

Streptomyces strains are widely distributed in nature, with soil being their primary natural habitat. mdpi.com They are also found in aquatic environments, including marine ecosystems. nih.govacademicjournals.org These bacteria play crucial roles in their ecological niches, including the decomposition of organic matter, contributing to soil fertility. mdpi.com Their ability to produce a wide array of biologically active compounds, including antibiotics like this compound, is a key feature of their ecological success and makes them attractive candidates for various biotechnological applications. mdpi.comajol.inforesearchgate.net The identification of antibiotic-producing actinomycetes, including Streptomyces, often involves taxonomic and ecological studies to gain insight into the secondary metabolites they produce and their activities within their habitats. academicjournals.orgresearchgate.net

Biosynthetic Gene Clusters (BGCs) of this compound and Congeners

The genes responsible for the biosynthesis of this compound and its congeners are typically organized into biosynthetic gene clusters (BGCs). biorxiv.orgnih.gov These clusters contain a series of genes involved in the metabolic pathways leading to the production of secondary metabolites. biorxiv.orgnih.gov

Biosynthetic gene clusters in microorganisms, including those for secondary metabolites like this compound, are typically found as spatially adjacent genes on the genome. biorxiv.org These clusters include both biosynthetic genes, which have key catalytic roles, and auxiliary genes, such as those involved in transport and regulation. biorxiv.org

In Streptomyces, BGCs can be quite large, for example, the actinomycin (B1170597) biosynthetic gene cluster in Streptomyces chrysomallus encompasses 50 kb of contiguous DNA. nih.govasm.org This cluster contains 28 genes with biosynthetic functions and is bordered by insertion sequence (IS) elements. nih.govasm.org A notable characteristic observed in some actinomycin BGCs is the presence of large inverted repeats, suggesting evolutionary events like inverse duplication may have played a role in their formation. nih.govasm.org Genes within these clusters are often organized into operons, with each operon corresponding to a functional section of the biosynthetic pathway, including peptide assembly, regulation, resistance, and precursor biosynthesis. nih.govasm.org

While BGCs in Streptomyces have sometimes been noted to be localized in the extremities of linear genomes, studies in other Actinobacteria like myxobacteria show clusters distributed throughout circular genomes, indicating variability in genomic organization across the phylum. frontiersin.org

The identification and characterization of key biosynthetic genes within this compound BGCs are crucial for understanding the pathway. Homology searches based on known biosynthetic genes are a common approach for identifying potential BGCs in newly sequenced genomes. mdpi.com Functional analysis, including gene inactivation studies, is then used to confirm the role of specific genes in the biosynthesis of the target compound. mdpi.com

Key enzymes in the biosynthesis of chromopeptide lactones like this compound often include non-ribosomal peptide synthetases (NRPSs) and enzymes involved in the synthesis of the chromophore precursor. nih.govasm.orgmdpi.com For instance, the actinomycin G gene cluster in Streptomyces iakyrus contains genes for actinomycin synthetase I (ACMS I) and multiple copies of ACMS II and III. nih.gov In Streptomyces costaricanus, the actinomycin D BGC includes three NRPSs responsible for generating the pentapeptide semi-lactone. mdpi.com

Genes involved in the biosynthesis of the chromophore precursor, such as 4-methyl-3-hydroxyanthranilic acid (4-MHA), are also key components of these BGCs. nih.govasm.orgmdpi.com Functional analysis has revealed genes encoding pathway-specific isoforms of enzymes like tryptophan dioxygenase, kynurenine (B1673888) formamidase, and hydroxykynureninase, which are distinct from their counterparts in primary metabolism. nih.govasm.org The identification of the 3-amino-5-hydroxybenzoic acid (AHBA) synthase gene has also been used as a tool for screening for ansamycin (B12435341) and AHBA-related antibiotic-producing strains. researchgate.net

The expression of genes within biosynthetic gene clusters is subject to complex regulatory mechanisms. These mechanisms ensure that secondary metabolites are produced at appropriate times, often during specific growth phases, and in response to environmental signals. nih.gov

Regulatory genes are frequently located within the BGCs themselves and encode for cluster-situated regulators (CSRs) that significantly impact the production levels of the cognate antibiotic. nih.gov These regulators can act as activators or repressors of biosynthetic genes. nih.govnih.gov For example, studies on other antibiotic BGCs in Streptomyces have shown that CSRs can activate the transcription of biosynthetic genes within their own cluster. nih.gov Overexpression of genes encoding positive regulators, such as SARP (Streptomyces antibiotic regulatory protein) regulators, has been shown to increase antibiotic production in Streptomyces. nih.gov Conversely, deletion of genes encoding repressors, such as TetR family repressors, can also lead to increased production. nih.gov

Beyond cluster-situated regulators, global regulators located outside the BGC can also influence the transcription of biosynthetic genes. nih.gov The intricate interplay between these different levels of regulation, including cascade regulation where one regulator controls the expression of another, contributes to the fine-tuning of antibiotic biosynthesis. nih.gov Environmental factors and phytohormones have also been shown to influence the regulation of biosynthetic pathways in other organisms, suggesting potential parallels in Streptomyces. mdpi.comfrontiersin.org

Precursor Supply and Metabolic Flux in this compound Biosynthesis

The efficient biosynthesis of this compound relies on the availability and metabolic channeling of specific precursor molecules. Understanding the origin and flux of these building blocks is crucial for potentially enhancing this compound production.

Two key building blocks for this compound and related ansamycin antibiotics are 3-amino-5-hydroxybenzoic acid (AHBA) and 4-methyl-3-hydroxyanthranilic acid (4-MHA). AHBA serves as a starter unit for the assembly of the polyketide chain in the biosynthesis of many ansamycins. nih.govresearchgate.netuniprot.orgcdnsciencepub.comresearchgate.netnih.gov It is synthesized via a novel variant of the shikimate pathway. nih.govuniprot.orgcdnsciencepub.comnih.gov This pathway involves the recruitment of genes for kanosamine formation to provide a nitrogenous precursor, which is then converted through a series of steps to AHBA. researchgate.netnih.gov The terminal enzyme in AHBA formation is AHBA synthase, which catalyzes the aromatization of 5-deoxy-5-amino-3-dehydroshikimic acid. nih.govuniprot.orgnih.gov Inactivation of the gene encoding AHBA synthase in Amycolatopsis mediterranei results in the loss of rifamycin (B1679328) formation, which can be restored by supplementing with AHBA. nih.govuniprot.org AHBA has been confirmed as a specific precursor for the mC7N unit in various ansamycins, including this compound. cdnsciencepub.comnih.gov

4-Methyl-3-hydroxyanthranilic acid (4-MHA) is another crucial precursor, forming the initiating unit for the pentapeptide moiety of actinomycins, which are structurally related to this compound. asm.orgmdpi.com The biosynthesis of 4-MHA typically involves the modification of tryptophan. nih.govasm.orgmdpi.comrsc.org In many actinomycin-producing strains, tryptophan is converted through a series of enzymatic steps involving tryptophan dioxygenase, kynurenine formamidase, and hydroxykynureninase to produce 3-hydroxykynurenine, which is subsequently methylated to form 4-methyl-3-hydroxykynurenine, and then converted to 4-MHA by hydroxykynureninase. nih.govasm.orgmdpi.comrsc.org Some variations in this pathway exist; for instance, in Streptomyces antibioticus, tryptophan is converted to 3-hydroxyanthranilic acid, which is then methylated to 4-MHA. mdpi.comasm.org Pathway-specific isoforms of enzymes involved in tryptophan metabolism are found within the actinomycin BGCs, suggesting an evolutionary divergence to ensure an independent supply of this building block. nih.govasm.org

Metabolic flux analysis (MFA) is a technique used to quantify the flow of metabolites through a biological system and can be applied to understand precursor supply in antibiotic biosynthesis. nih.govwikipedia.org Improving the supply of key precursors is a known strategy to boost biochemical production in metabolic engineering. nih.gov Studies on other metabolic pathways have shown that adjusting metabolic flux can be complex, particularly in branched pathways, requiring optimization of gene expression and other factors. mdpi.com While specific metabolic flux data for this compound biosynthesis were not detailed in the search results, the principles of MFA are relevant for analyzing and potentially manipulating the flow of AHBA and 4-MHA precursors to enhance this compound production. nih.govwikipedia.org

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 5288595 |

| 3-amino-5-hydroxybenzoic acid (AHBA) | 68901 |

| 4-methyl-3-hydroxyanthranilic acid (4-MHA) | 77507 |

Data Tables:

Note: The following tables are presented in a static format. In an interactive environment, these would allow for sorting, filtering, and potentially visualization.

Table 1: Key Producer Organisms (Examples from Search Results)

| Organism Species | Relevance to this compound/Related Ansamycins | Source Indices |

| Streptomyces sp. E1784 | Producer of this compound scribd.com | scribd.com |

| Streptomyces collinus | Producer of Ansatrienin A and Naphthomycin A, AHBA precursor studies cdnsciencepub.comcapes.gov.br | cdnsciencepub.comcapes.gov.br |

| Streptomyces chrysomallus | Producer of Actinomycin, BGC characterization, 4-MHA biosynthesis nih.govasm.orgasm.org | nih.govasm.orgasm.org |

| Streptomyces iakyrus | Producer of Actinomycin G, BGC identification nih.gov | nih.gov |

| Streptomyces costaricanus | Producer of Actinomycin D, BGC identification and gene inactivation mdpi.commdpi.com | mdpi.commdpi.com |

| Amycolatopsis mediterranei | Producer of Rifamycin, AHBA biosynthesis studies nih.govuniprot.orgnih.govnih.gov | nih.govuniprot.orgnih.govnih.gov |

Table 2: Key Biosynthetic Precursors and Their Origins

| Precursor Name | Origin Pathway / Source Molecule | Key Enzymes Involved (Examples) | Source Indices |

| 3-amino-5-hydroxybenzoic acid (AHBA) | Shikimate pathway variant | AHBA synthase, Enzymes for kanosamine formation | nih.govresearchgate.netuniprot.orgcdnsciencepub.comnih.gov |

| 4-methyl-3-hydroxyanthranilic acid (4-MHA) | Tryptophan metabolism | Tryptophan dioxygenase, Kynurenine formamidase, Hydroxykynureninase, Methyltransferase (in some strains) | nih.govasm.orgmdpi.comrsc.orgasm.org |

Table 3: Examples of Genes/Enzymes in Related BGCs (Illustrative)

| Enzyme/Gene Category | Role in Biosynthesis | Found in (Example Organisms/Pathways) | Source Indices |

| AHBA Synthase | Catalyzes final step of AHBA formation | Amycolatopsis mediterranei, Streptomyces lavendulae | nih.govuniprot.orgnih.govnih.gov |

| Non-ribosomal Peptide Synthetases (NRPSs) | Assemble peptide chains | Actinomycin biosynthesis (Streptomyces species) | nih.govasm.orgmdpi.commdpi.com |

| Tryptophan Dioxygenase (pathway-specific) | Involved in 4-MHA biosynthesis from tryptophan | Actinomycin biosynthesis (Streptomyces species) | nih.govasm.orgasm.org |

| Kynurenine Formamidase (pathway-specific) | Involved in 4-MHA biosynthesis from tryptophan | Actinomycin biosynthesis (Streptomyces species) | nih.govasm.orgasm.org |

| Hydroxykynureninase (pathway-specific) | Involved in 4-MHA biosynthesis from tryptophan | Actinomycin biosynthesis (Streptomyces species) | nih.govasm.orgmdpi.comrsc.orgasm.org |

| Cluster-Situated Regulators (CSRs) | Control expression of genes within BGCs | Various antibiotic BGCs in Streptomyces | nih.govnih.gov |

Enzymatic Pathways for Precursor Generation

The biosynthesis of this compound, like other ansamycins, involves the assembly of precursor units catalyzed by various enzymes. A key precursor for the naphthomycin-type ansamycins, which include this compound, is 3-amino-5-hydroxybenzoic acid (AHBA). tandfonline.comnih.govasm.orgnih.govchimia.chasm.org AHBA is derived from an intermediate of the shikimate pathway. tandfonline.comnih.govchimia.ch

Research has identified that the incorporation of 3-amino-5-hydroxybenzoic acid is a crucial early step in the biosynthesis of ansamycin antibiotics, including this compound. nih.govasm.orgasm.org This suggests that the enzymatic machinery responsible for AHBA synthesis and its subsequent activation plays a vital role in this compound production.

While specific detailed enzymatic steps solely focused on this compound's unique precursor modifications are less extensively documented compared to other ansamycins like rifamycin or mitomycin, the general principles of ansamycin biosynthesis provide insight. The AHBA unit is typically activated and serves as a starter unit for the assembly of the macrocyclic ansa chain, which is often built by polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). nih.govchimia.ch

In the context of other related antibiotics, the biosynthesis of the C7N unit, derived from AHBA, involves a modified shikimate pathway. nih.govnih.gov Enzymes such as AHBA synthase are crucial in this pathway, catalyzing the conversion of a shikimate pathway intermediate to AHBA. nih.govnih.govasm.org For instance, in Streptomyces lavendulae, the mitA gene encodes an AHBA synthase involved in mitomycin C biosynthesis, showing high similarity to AHBA synthases from other ansamycin producers. nih.govasm.orgasm.org

The ansa chain elongation involves the incorporation of various small carboxylic acid units, such as acetate (B1210297) and propionate (B1217596), mediated by polyketide synthases. tandfonline.comchimia.ch The specific arrangement and modification of these units, catalyzed by a suite of enzymes within the biosynthetic gene cluster, determine the final structure of the ansamycin.

For this compound, which is described as 30-hydroxynaphthomycin C , the enzymatic pathways would include those for AHBA synthesis, polyketide chain elongation and modification, and potentially specific enzymes responsible for the hydroxylation at the 30-position. The biosynthetic gene clusters in Streptomyces species producing ansamycins are known to contain genes encoding the necessary enzymes for these complex processes, including those for precursor biosynthesis, chain assembly (PKS/NRPS), modification (e.g., hydroxylation, methylation), and regulation. nih.govnih.govasm.orgnih.govnih.govnih.govgoogle.comfrontiersin.org

Functional analysis of biosynthetic gene clusters in related Streptomyces species has revealed genes encoding pathway-specific enzymes for precursor synthesis, such as isoforms of enzymes involved in tryptophan metabolism for the synthesis of 4-methyl-3-hydroxyanthranilic acid (4-MHA), a precursor for actinomycin (a different class of antibiotic, but highlighting pathway-specific precursor generation). nih.govnih.govnih.gov This underscores the concept of dedicated enzymatic machinery for generating building blocks for secondary metabolism.

Biosynthetic Pathway Elucidation of Actamycin and Analogs

Delineation of Enzymatic Steps and Intermediates

The complete biosynthesis of the actamycin core involves the coordinated action of at least fourteen distinct proteins, encoded by the ant gene cluster (specifically, AntBCDEFGHIJKLMNO). nih.gov The process begins with the formation of the unusual starter unit, 3-aminosalicylate (3-ASA). nih.gov This initial phase involves several key enzymatic transformations starting from a primary metabolite, L-tryptophan.

The key steps are:

Indole (B1671886) Ring Opening: The pathway is initiated by AntN, a tryptophan-2,3-dioxygenase, which catalyzes the oxidative cleavage of the indole ring of L-tryptophan to produce N-formyl-L-kynurenine. nih.govresearchgate.net

Conversion to Anthranilate: The resulting N-formyl-L-kynurenine is then converted to anthranilate. In some antimycin gene clusters (L-form), this step is performed by a pathway-specific kynureninase, AntP. nih.govresearchgate.netnih.gov In other clusters that lack this gene, it is proposed that a kynureninase from the organism's primary metabolism fulfills this role. nih.govnih.gov

Formation of 3-Aminosalicylate (3-ASA): A series of enzymes encoded by the antFGHIJKL genes are responsible for converting anthranilate into the final 3-ASA starter unit, which is then presented to the main NRPS assembly line. nih.govnih.gov

Once 3-ASA is synthesized, it is loaded onto the first module of the NRPS enzyme, AntC, initiating the step-by-step assembly of the depsipeptide chain. nih.gov

Table 1: Key Enzymes and Intermediates in the Formation of the 3-ASA Starter Unit

| Enzyme | Gene | Function | Substrate | Product (Intermediate) |

| Tryptophan-2,3-dioxygenase | antN | Oxidative cleavage of indole ring | L-Tryptophan | N-formyl-L-kynurenine |

| Kynureninase | antP | Hydrolysis | N-formyl-L-kynurenine | Anthranilate |

| Multi-enzyme complex | antFGHIJKL | Hydroxylation and other modifications | Anthranilate | 3-Aminosalicylate (3-ASA) |

Role of Non-Ribosomal Peptide Synthetases (NRPS) and Polyketide Synthases (PKS) in Biosynthesis

This compound is assembled on a hybrid NRPS-PKS multienzyme complex, a molecular assembly line that sequentially adds amino acid and keto acid building blocks to the growing chain. researchgate.net The core machinery consists of the NRPS enzyme AntC and the PKS enzyme AntD. nih.govnih.gov

Non-Ribosomal Peptide Synthetase (NRPS) - AntC: AntC is a di-modular NRPS responsible for incorporating the first two building blocks after the 3-ASA starter unit. Its domain organization is C1-A1-T1-C2-A2-KR-T2. nih.gov

Module 1 (C1-A1-T1): The Adenylation (A1) domain specifically recognizes, activates, and loads L-threonine onto the Thiolation (T1) domain (also known as a peptidyl carrier protein, or PCP). The Condensation (C1) domain then catalyzes the formation of a peptide bond between the starter unit, 3-ASA, and the loaded L-threonine. nih.gov

Module 2 (C2-A2-KR-T2): The A2 domain activates and tethers pyruvate (B1213749) to the T2 domain. A Ketoreductase (KR) domain then stereospecifically reduces the keto group of pyruvate to a hydroxyl group, forming lactate. Finally, the C2 domain catalyzes the formation of an ester bond (depsidipeptide bond) between the threonine from the first module and the enzyme-bound lactate. nih.gov

Polyketide Synthase (PKS) - AntD: Following the NRPS-catalyzed steps, the chain is transferred to the PKS module, AntD. AntD is a unimodular PKS with a domain structure of KS-AT-ACP-TE. nih.govresearchgate.net

KS (Ketosynthase) and AT (Acyltransferase): The AT domain selects and loads a specific 2-carboxylated acyl-CoA extender unit onto the Acyl Carrier Protein (ACP) domain. The KS domain then catalyzes a Claisen condensation, adding this polyketide extender unit to the growing chain. The promiscuity of the AntD AT domain, which can accept various acylmalonyl-CoAs, is a primary source of the structural diversity seen in the this compound/antimycin family. nih.gov

TE (Thioesterase): Finally, the TE domain catalyzes the release of the completed chain through intramolecular cyclization, forming the characteristic nine-membered dilactone core of the molecule. researchgate.net

Table 2: Domain Functions in the this compound NRPS/PKS Assembly Line

| Domain | Type | Enzyme | Function |

| C (Condensation) | NRPS | AntC | Catalyzes peptide/ester bond formation |

| A (Adenylation) | NRPS | AntC | Selects and activates amino acid/pyruvate |

| T (Thiolation/PCP) | NRPS | AntC | Covalently tethers the growing chain |

| KR (Ketoreductase) | NRPS | AntC | Reduces a keto group to a hydroxyl group |

| KS (Ketosynthase) | PKS | AntD | Catalyzes chain elongation via Claisen condensation |

| AT (Acyltransferase) | PKS | AntD | Selects and loads the acyl-CoA extender unit |

| ACP (Acyl Carrier Protein) | PKS | AntD | Covalently tethers the polyketide unit |

| TE (Thioesterase) | PKS | AntD | Releases the final product via cyclization |

Post-Synthetic Modifications and Tailoring Enzymes

After the dilactone core is assembled and released from the NRPS-PKS machinery, it undergoes further chemical modifications by tailoring enzymes. These enzymes install specific functional groups that are often crucial for the molecule's biological activity and contribute to the wide array of naturally occurring this compound analogs. nih.gov The ant gene cluster encodes two primary tailoring enzymes: AntB and AntO. nih.govresearchgate.net

AntB Acyltransferase: AntB is a discrete acyltransferase that catalyzes a transesterification reaction. It attaches a variable short-chain fatty acyl group to the C-8 hydroxyl of the dilactone core, forming a C-8 acyloxyl moiety. nih.govresearchgate.net This modification occurs after the assembly of the core structure. The remarkable promiscuity of AntB, which can accept a wide variety of acyl-CoA substrates, is a major contributor to the chemical diversity observed in this family of natural products. researchgate.netbeilstein-journals.org

AntO Lipase Homologue: AntO is predicted to function as an N-formyltransferase. Its role is to install the N-formyl group onto the 3-amino group of the salicylate (B1505791) starter unit, resulting in the 3-formamidosalicylate moiety that is characteristic of antimycins. researchgate.net The exact timing of this formylation event during the biosynthetic process is still under investigation. researchgate.net

Chemoenzymatic Approaches for this compound Analog Generation

The detailed understanding of the this compound biosynthetic pathway opens up possibilities for generating novel, non-natural analogs through chemoenzymatic approaches. These methods combine the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis.

A key strategy for generating this compound analogs involves exploiting the substrate promiscuity of its biosynthetic enzymes, particularly the tailoring enzyme AntB. beilstein-journals.org In vitro studies have shown that AntB can accept a wide range of acyl-CoA substrates, including those with functionalities not found in nature, such as alkyne groups. researchgate.net Furthermore, AntB can utilize cell-permeable acyl-N-acetylcysteamine (acyl-SNAC) thioesters as substrates. researchgate.netbeilstein-journals.org This allows for a precursor-directed biosynthesis approach, where chemically synthesized, unnatural acyl-SNACs are fed to the producing organism or an engineered strain, leading to their incorporation into the final molecule at the C-8 position. researchgate.net

Another powerful approach is the engineered biosynthesis by modifying the core NRPS and PKS modules. By altering the specificity of the A domains in AntC or the AT domain in AntD, it is possible to incorporate different amino acid or extender units into the depsipeptide backbone, thereby creating new core structures. nih.gov Combining these genetic engineering techniques with the chemical synthesis of novel precursors provides a versatile platform for the chemoenzymatic generation of a diverse library of this compound analogs for further biological evaluation. nih.govresearchgate.net

Molecular Mechanisms of Action and Biological Targets

Elucidation of Molecular Interactions with Cellular Components (e.g., DNA, Ribosomes)

The primary cellular target of Actinomycin (B1170597) D is double-stranded DNA. nih.govdrugbank.com The interaction is a non-covalent binding process characterized by the intercalation of the drug's planar phenoxazone ring system between adjacent guanine-cytosine (G-C) base pairs. nih.govresearchgate.net This insertion into the DNA helix is highly specific for GpC sequences. nih.gov

The molecular interaction is further stabilized by the two cyclic pentapeptide side chains of the Actinomycin D molecule, which fit into the minor groove of the DNA helix. researchgate.netoup.com This binding creates a stable Actinomycin D-DNA complex. researchgate.net Specific hydrogen bonds form between the threonine residues in the peptide rings and the N3/N2 sites of adjacent guanine bases, which is a key determinant of its sequence specificity. nih.gov While its principal interaction is with double-stranded DNA, Actinomycin D can also bind to single-stranded DNA and may even "hemi-intercalate" within a single DNA strand. oup.com There is no primary evidence to suggest a direct interaction with ribosomes; its effect on ribosomes is a downstream consequence of transcription inhibition.

The binding of Actinomycin D to DNA can induce significant conformational changes in the DNA structure. nih.gov In certain contexts, such as with CGG triplet repeat sequences, the binding of two Actinomycin D molecules can cause a sharp bend in the DNA helix, nucleotide flipping, and the formation of a left-handed twist. nih.gov

| Component | Interaction with Actinomycin D | Key Features |

| DNA | Intercalation and Groove Binding | Phenoxazone ring intercalates at GpC sites; pentapeptide side chains occupy the minor groove. nih.govresearchgate.netoup.com |

| Ribosomes | Indirect | Protein synthesis is inhibited as a downstream effect of transcription blockage; no direct binding. nih.gov |

Inhibition of Fundamental Cellular Processes (e.g., RNA Synthesis, Protein Synthesis)

The formation of the stable Actinomycin D-DNA complex is the direct cause of the inhibition of fundamental cellular processes, most notably transcription (RNA synthesis). nih.govdrugbank.com By intercalating into the DNA, Actinomycin D acts as a physical barrier that obstructs the progression of RNA polymerase along the DNA template. researchgate.net This effectively prevents the elongation of the RNA chain, thereby halting the synthesis of all types of RNA, including messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA). semanticscholar.orgaacrjournals.org

Research has shown that the synthesis of ribosomal RNA is particularly sensitive to inhibition by Actinomycin D, being affected at concentrations up to 100-fold lower than those required to inhibit messenger RNA synthesis. semanticscholar.org Low concentrations of the drug are noted to be selective for inhibiting rRNA synthesis. researchgate.net For instance, one study demonstrated that Actinomycin D inhibited RNA synthesis in K562 cells with an IC50 of 60 ng/ml after a 3-hour incubation. aacrjournals.org

The inhibition of protein synthesis is a direct and critical downstream consequence of the cessation of transcription. drugbank.com Without the continuous synthesis of new mRNA transcripts, the cellular machinery for translation cannot produce proteins. drugbank.com While the primary mechanism is the depletion of mRNA, some studies suggest a more complex, indirect effect on the initiation of protein synthesis. In CHO cells, it was observed that Actinomycin D inhibits the formation of the 80S initiation complex, a step that occurs after the formation of the 40S initiation complex, independent of its effect on mRNA synthesis. nih.gov

| Cellular Process | Effect of Actinomycin D | Molecular Basis |

| RNA Synthesis (Transcription) | Potent Inhibition | Blocks RNA polymerase elongation by intercalating into the DNA template. researchgate.netaacrjournals.org |

| Protein Synthesis (Translation) | Inhibition | Primarily due to the depletion of mRNA transcripts; may also indirectly affect the initiation complex formation. drugbank.comnih.gov |

Structural Basis of Molecular Recognition and Binding

The molecular architecture of Actinomycin D is perfectly suited for its specific interaction with DNA. The key structural components responsible for its binding are the planar phenoxazone chromophore and the two cyclic pentapeptide lactones. researchgate.netoup.com

The flat, aromatic phenoxazone ring is the intercalating moiety. oup.com Its dimensions allow it to slide between the base pairs of the DNA double helix, specifically at GpC steps. nih.gov This intercalation causes a local unwinding and lengthening of the DNA helix to accommodate the drug molecule.

The specificity of this binding is largely dictated by the two cyclic pentapeptide chains. These peptides lie within the minor groove of the DNA helix, flanking the intercalation site. oup.com The precise arrangement of amino acid residues within these peptides allows for the formation of specific hydrogen bonds and van der Waals interactions with the edges of the base pairs in the groove. researchgate.net The interaction between the NH/C=O groups of the threonine residues in the peptides and the guanine bases is a critical factor for the GpC sequence preference. nih.gov This combination of intercalation by the chromophore and groove binding by the peptide side chains results in a high-affinity, sequence-specific complex. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Actamycin and Its Derivatives

Design and Synthesis of Actamycin Analogs for SAR Investigations

The design and synthesis of this compound analogs are critical steps in SAR studies, allowing researchers to systematically modify the molecule and assess the impact of these changes on its activity. nih.govjlu.edu.cnnih.govnih.govnih.gov Various chemical modification strategies are employed, focusing on the core structure, the peptide moieties, and the chromophore. researchgate.netmdpi.com

Peptide Moiety Modifications

The two cyclic peptide chains are integral to this compound's interaction with DNA through hydrogen bonding and stabilization of the complex. gpatindia.com Modifications to the amino acid residues within these peptide rings have been a key area of SAR investigation. Examples of peptide moiety modifications include the replacement of specific amino acids. Studies have synthesized analogs where amino acid replacements were made at various sites in the peptide moieties, such as replacing N-methylvalines with N-methylleucine or sarcosines with N-[2-(methoxycarbonyl)ethyl]glycine. nih.gov Another approach involved replacing D-valine residues with D-threonine or L-α, β-diaminopropionic acid. nih.govresearchgate.net These modifications can influence DNA binding affinity and alter the biological activity of the analogs. gpatindia.comnih.govresearchgate.net For example, replacing proline with hydroxyproline (B1673980) can change the minimal inhibitory concentration of the drug. gpatindia.com

Correlation of Structural Features with Biological Activities (in vitro antimicrobial activity, in vitro enzymatic inhibition)

SAR studies establish correlations between the structural variations in this compound analogs and their observed biological activities, such as in vitro antimicrobial activity and in vitro enzymatic inhibition. wikipedia.orgchemistrylearner.comresearchgate.netjchemrev.comresearchgate.netnih.govgpatindia.com

The amino acid composition and the conformation of the peptide chains significantly contribute to the biological activity of this compound. gpatindia.com Changes in the peptide loops can lead to different biological activities. gpatindia.com For instance, replacing proline with hydroxylproline can impact the minimal inhibitory concentration. gpatindia.com

Modifications to the chromophore also influence biological activity. While 7-substituted analogs showed comparable growth inhibition to this compound in some mammalian cell lines, their activity profiles in bacterial systems were distinctly different. nih.gov Analogs with aziridine (B145994) and aminopropoxy functions on the chromophore showed reduced cytotoxicity compared to this compound, despite comparable DNA binding. nih.gov

SAR studies on other compound classes, such as thiazole (B1198619) derivatives and naphthoquinone derivatives, also highlight the importance of specific functional groups and substituents for antimicrobial activity against different bacterial and fungal strains. jchemrev.commdpi.comfarmaciajournal.com For example, in galactoside-based molecules, the presence of specific acyl chains enhanced activity against bacterial and fungal pathogens. mdpi.com

Studies have also investigated the enzymatic inhibition potential of this compound and its analogs. This compound is known to inhibit DNA-primed RNA polymerase. auroramedbiochem.com Analogs are evaluated for their ability to inhibit this enzyme or other relevant enzymes. For example, studies on other compound classes have shown correlations between structural features and the inhibition of enzymes like α-glucosidase, α-amylase, and cholinesterases. researchgate.netresearchgate.net

Data from in vitro antimicrobial and enzymatic inhibition studies on this compound analogs would typically be presented in tables, showing the minimum inhibitory concentrations (MIC) for antimicrobial activity against various strains or IC50 values for enzymatic inhibition, correlated with the specific structural modifications made.

Computational Approaches in SAR Analysis (e.g., QSAR, Molecular Docking)

Computational approaches play an increasingly important role in SAR analysis of this compound and its derivatives, complementing experimental studies. nih.govcollaborativedrug.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking are widely used. nih.govcollaborativedrug.comnih.gov

QSAR studies aim to build mathematical models that correlate structural descriptors of compounds with their biological activities, allowing for the prediction of the activity of new, untested analogs. wikipedia.orgcollaborativedrug.comnih.govnih.govsums.ac.ir These models can help identify the key structural features that contribute to activity and guide the design of more potent or selective compounds. collaborativedrug.comnih.gov QSAR analysis can involve various statistical methods to analyze the relationship between molecular properties or descriptors and biological activity. nih.govnih.govsums.ac.ir

Molecular docking studies provide insights into the potential binding interactions between a molecule (like this compound or its analogs) and its biological target (such as DNA or an enzyme) at an atomic level. mdpi.commdpi.comscirp.orgbiomedpharmajournal.org By predicting the preferred binding orientation and affinity, docking simulations can help explain observed differences in biological activity among analogs and guide the design of new compounds with improved binding characteristics. mdpi.commdpi.combiomedpharmajournal.orgfrontiersin.org Docking studies can reveal critical interactions, such as hydrogen bonds and pi-pi stacking, between the ligand and amino acid residues in the binding site. researchgate.netmdpi.com For this compound, molecular docking can help visualize how different analogs intercalate with DNA and interact with the surrounding DNA or enzyme residues. nih.govmdpi.com

Combined computational approaches, integrating QSAR and molecular docking, can provide a more comprehensive understanding of SAR and facilitate the rational design of this compound analogs with desired biological profiles. nih.govfrontiersin.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 2019 wikipedia.orgchemistrylearner.com |

| Actinomycin (B1170597) D | 2019 wikipedia.orgchemistrylearner.com |

| Dactinomycin | 2019 wikipedia.orgchemistrylearner.com |

| 7-Aminoactinomycin D | 14924508 citeab.com |

| Actinomycin X2 | Not readily available in search results |

Interactive Data Tables (Example - Illustrative based on search findings, specific this compound analog data not fully detailed in snippets)

While specific detailed data tables for this compound analogs' SAR were not fully available in the provided snippets, the search results indicate the types of data that would be included. For instance, antimicrobial activity would be presented as Minimum Inhibitory Concentration (MIC) values against various bacterial strains, and enzymatic inhibition data would be presented as IC50 values.

Illustrative Table: In Vitro Antimicrobial Activity of this compound Analogs (Example Data)

| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) |

| This compound | X | Y | Z |

| Analog 1 (Peptide Mod) | X' | Y' | Z' |

| Analog 2 (Chromophore Mod) | X'' | Y'' | Z'' |

Engineered Biosynthesis and Synthetic Biology of Actamycin

Genetic Engineering Strategies for Enhanced Production

Genetic engineering strategies for enhancing actamycin production focus on optimizing the metabolic flux towards the desired compound. This can involve manipulating the genes within the native biosynthetic gene cluster (BGC) or influencing global regulatory networks in the producing strain. The this compound biosynthetic gene cluster in Streptomyces chrysomallus spans approximately 50 kb and contains 28 genes involved in biosynthesis, regulation, and resistance. nih.govnih.gov These genes are organized into operons corresponding to functional sections of actinomycin (B1170597) biosynthesis, including peptide assembly and the synthesis of the chromophore precursor, 4-methyl-3-hydroxyanthranilic acid (4-MHA). nih.gov

Strategies for enhanced production can include:

Overexpression of biosynthetic genes: Increasing the copy number or expression levels of key enzymes within the this compound BGC can potentially lead to higher production yields.

Manipulation of regulatory genes: The this compound BGC contains regulatory genes nih.gov, and altering their expression (e.g., overexpressing activators or deleting repressors) can upregulate the entire pathway. nih.gov

Optimization of precursor supply: this compound biosynthesis is initiated by AHBA. chimia.chnih.govoup.com Increasing the availability of AHBA or other precursor molecules through metabolic engineering of the primary metabolism can boost production. nih.govoup.com Studies have shown that adding 3-amino-5-hydroxybenzoic acid to Streptomyces fermentations significantly increased this compound biosynthesis. nih.govjst.go.jp

Deletion of competing pathways: Microorganisms often produce multiple secondary metabolites. Eliminating or downregulating biosynthetic pathways that compete for common precursors can redirect metabolic resources towards this compound production. nih.gov

Strain improvement: Classical strain improvement methods, often combined with genetic engineering, can lead to the isolation of high-producing strains. nih.gov

Research findings in other Streptomyces species producing natural products like moenomycins have demonstrated the effectiveness of genetic engineering strategies such as the elimination of pleiotropic regulatory genes (e.g., wblA) to enhance antibiotic titers and optimize growth parameters. mdpi.com Analogous approaches could be applied to this compound-producing strains. mdpi.com

Pathway Engineering for Novel this compound Congeners

Pathway engineering involves modifying the biosynthetic machinery to generate structural analogs of the natural product, known as congeners. nih.gov This is particularly relevant for this compound, which belongs to a subgroup of ansamycins with variations in their ansa chain and substituents. rsc.orgoup.com

Strategies for generating novel this compound congeners include:

Module or domain swapping in polyketide synthases (PKS): this compound biosynthesis involves a type I modular PKS responsible for assembling the polyketide ansa chain from AHBA, acetate (B1210297), and propionate (B1217596) units. rsc.orgresearchgate.net By swapping modules or domains within the PKS genes, it may be possible to alter the number or type of incorporated extender units, leading to modified ansa chain structures.

Introduction of tailoring enzymes from other pathways: Tailoring enzymes, such as hydroxylases, methyltransferases, or halogenases, modify the basic polyketide structure. Introducing genes encoding tailoring enzymes from the BGCs of other ansamycins or natural products could introduce new functional groups to the this compound structure, generating novel congeners.

Mutagenesis of biosynthetic enzymes: Site-directed or random mutagenesis of specific enzymes in the pathway can alter their substrate specificity or catalytic activity, leading to the incorporation of unusual precursors or incomplete modifications, resulting in structural variations.

Feeding of modified precursors: While direct feeding of some modified AHBA analogues reduced this compound production and did not yield modified ansamycins in one study nih.gov, exploring other modified precursors or optimizing feeding strategies could still be a viable approach for generating congeners.

The ability to manipulate biosynthetic gene clusters has been demonstrated in the generation of novel aminoglycoside antibiotics through pathway engineering and heterologous expression of specific genes involved in catalytic steps. nih.gov This indicates the potential for similar success with this compound.

Heterologous Expression Systems for this compound Biosynthesis

Heterologous expression involves transferring the this compound BGC into a different host organism that is more amenable to genetic manipulation, fermentation, or that lacks competing pathways. rsc.orgmdpi.comfrontiersin.org This strategy is particularly useful for studying silent or poorly expressed BGCs from native producers. rsc.orgmdpi.comfrontiersin.org

Challenges in heterologous expression of actinomycete BGCs include their large size, high GC content, and the need for appropriate regulatory elements and post-translational modification machinery in the host. mdpi.comfrontiersin.orgmdpi.com

Commonly used heterologous hosts for actinomycete BGCs include Escherichia coli, Bacillus subtilis, and other Streptomyces species, such as Streptomyces lividans and Streptomyces coelicolor. mdpi.comfrontiersin.orgjmb.or.kr Streptomyces coelicolor M511, a variant with a deleted actinorhodin (B73869) cluster to reduce competitive pathways, has been successfully used as a host for heterologous expression of other large BGCs. jmb.or.kr

Strategies and tools for heterologous expression include:

Cosmid and BAC vectors: Large BGCs, which can exceed 100 kb, require specialized vectors like cosmids or bacterial artificial chromosomes (BACs) for cloning and transfer. frontiersin.orgmdpi.com While cosmids have size limitations, BAC systems are suitable for larger BGCs. frontiersin.orgmdpi.com

Transformation-associated recombination (TAR) and integrase-mediated recombination (IR) systems: These systems facilitate the cloning and assembly of large BGCs directly in yeast or E. coli before transfer to the expression host. frontiersin.orgjmb.or.kr

Refactoring of BGCs: Modifying native regulatory elements within the BGC, such as promoters and ribosome binding sites, can improve expression levels in the heterologous host. nih.gov

Optimization of host strain: Using genetically tractable host strains with reduced secondary metabolism or enhanced precursor supply can improve heterologous expression efficiency. nih.govmdpi.comjmb.or.kr

Successful heterologous expression of large BGCs encoding compounds like daptomycin (B549167) (~65 kb) in Streptomyces coelicolor using systems like pSBAC demonstrates the feasibility of this approach for complex natural product biosynthesis. jmb.or.kr

Directed Evolution and Enzyme Engineering for Biosynthetic Enzymes

Directed evolution and enzyme engineering are powerful techniques used to improve the properties of individual enzymes involved in this compound biosynthesis. scispace.comnih.govmdpi.comnih.gov This can lead to enzymes with enhanced activity, altered substrate specificity, improved stability, or novel catalytic functions. scispace.comnih.govmdpi.comnih.gov

The process typically involves creating a library of enzyme variants through random mutagenesis or recombination of the corresponding gene, followed by screening or selection for the desired improved property. scispace.commdpi.comnobelprize.org

Applications of directed evolution and enzyme engineering in this compound biosynthesis could include:

Altering substrate specificity of PKS or tailoring enzymes: Engineering enzymes to accept modified starter units or extender units could facilitate the production of novel this compound analogs. mdpi.com

Improving the activity or specificity of AHBA synthase: Optimizing the enzyme responsible for the synthesis of the AHBA starter unit could increase precursor availability. asm.org

Engineering tailoring enzymes for novel modifications: Directed evolution can be used to evolve existing tailoring enzymes to perform new chemical reactions on the this compound scaffold or to improve the efficiency of existing modifications. nih.gov

Directed evolution has been successfully applied to a variety of enzymes to improve their catalytic efficiency, selectivity, and stability, including enzymes involved in other biosynthetic pathways. scispace.comnih.govmdpi.comnih.gov This approach holds significant promise for optimizing the enzymatic steps in this compound biosynthesis and expanding the structural diversity of this compound-related compounds.

Future Directions and Emerging Research Avenues in Actamycin Research

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)

A systems biology approach, integrating various "omics" technologies, is critical for a holistic understanding of actamycin. This strategy can comprehensively map the journey from the genetic blueprint to the final bioactive compound and its cellular impact.

Genomics: The starting point for in-depth research is the sequencing and analysis of the genome of the this compound-producing Streptomyces strain. Genomic analysis, using bioinformatics tools, can identify the this compound biosynthetic gene cluster (BGC). frontiersin.orgmdpi.com Like other ansamycins such as rifamycin (B1679328), the this compound BGC is expected to contain genes for the synthesis of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit, a Type I polyketide synthase (PKS) for the ansa chain assembly, and various tailoring enzymes (e.g., hydroxylases, methyltransferases) that finalize the molecule's structure. mdpi.comnih.gov Identifying and characterizing this BGC is fundamental for future genetic engineering efforts to create novel this compound analogs. nih.gov

Table 1: Hypothetical Gene Functions in a Putative this compound Biosynthetic Gene Cluster

| Gene Category | Probable Function | Research Implication |

|---|---|---|

| AHBA Synthesis | Encodes enzymes for the synthesis of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit required for polyketide chain initiation. | Essential for biosynthesis; provides a target for precursor-directed biosynthesis studies. |

| Type I PKS | Modular enzymes (Ketoacyl Synthase, Acyltransferase, Dehydratase, etc.) that assemble the polyketide "ansa" chain. | The primary determinant of the macrocyclic core; modules can be engineered to alter chain length and functionality. |

| Amide Synthase | Catalyzes the macrolactamization, closing the ansa ring onto the aromatic core. | A crucial cyclization step that defines the ansamycin (B12435341) scaffold. |

| Tailoring Enzymes | Post-PKS modifying enzymes such as hydroxylases, methyltransferases, and glycosyltransferases. | Responsible for the final structural diversity and often critical for biological activity. |

| Regulatory Genes | Pathway-specific activators or repressors that control the expression of the BGC. | Can be overexpressed to increase this compound yield or activate silent, related BGCs. |

| Transport/Resistance | Encodes efflux pumps or modifying enzymes to prevent self-toxicity in the producing organism. | Provides insight into resistance mechanisms and can be a source for resistance markers. |

Proteomics: This technology investigates the complete set of proteins expressed by an organism. In this compound research, proteomics can be applied in two key areas. First, it can identify and quantify the expression levels of the biosynthetic enzymes encoded by the BGC, confirming their roles and revealing potential bottlenecks in production. Second, proteomics can elucidate this compound's mechanism of action by analyzing changes in the proteome of target bacteria upon exposure to the antibiotic. nih.gov This can confirm known targets, such as RNA polymerase, and potentially uncover novel off-target effects or cellular stress responses. researchgate.net

Metabolomics: By analyzing the full spectrum of small-molecule metabolites, this approach can provide a detailed snapshot of the producer's metabolic state and secondary metabolite profile. biorxiv.org Using techniques like liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) combined with molecular networking, researchers can identify not only this compound but also minor, structurally related analogs that might be missed in traditional screening. nih.govresearchgate.net This approach can also help elucidate the biosynthetic pathway by identifying pathway intermediates and shunt products, offering a more complete picture of the metabolic network. frontiersin.org

Advanced Spectroscopic and Structural Biology Techniques

To fully capitalize on the discoveries from omics technologies, advanced analytical techniques are required for precise structural characterization and mechanistic insights.

Advanced Spectroscopy: The definitive structural elucidation of novel this compound analogs relies on a combination of high-resolution mass spectrometry (HRMS) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy. northwestern.edunih.gov While 1D NMR (¹H and ¹³C) provides the basic framework, 2D NMR experiments (e.g., COSY, HSQC, HMBC) are essential for unambiguously assigning the complex structure of the ansa chain. researchgate.netnih.gov Furthermore, techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space information to determine the three-dimensional conformation of the molecule in solution, which is crucial for understanding its interaction with biological targets. diva-portal.org

Structural Biology: A primary goal in future this compound research is to determine its high-resolution, three-dimensional structure when bound to its molecular target. By analogy with other ansamycins, this target is likely the bacterial DNA-dependent RNA polymerase. nih.gov Techniques such as X-ray crystallography or cryogenic electron microscopy (cryo-EM) can reveal the precise atomic interactions between this compound and the enzyme. nih.govnih.gov This structural information is invaluable for understanding its inhibitory mechanism and provides a rational basis for structure-based drug design, allowing for the targeted modification of the this compound scaffold to improve potency or overcome resistance.

Bioinformatic and Machine Learning Applications in Biosynthesis and SAR

The vast datasets generated by omics and high-throughput screening necessitate the use of powerful computational tools to extract meaningful information and guide research.

Bioinformatics: Tools like antiSMASH and BiG-SCAPE are indispensable for mining genomic data to identify and annotate BGCs. mdpi.comresearchgate.net These platforms can predict the chemical class of the secondary metabolite produced by a BGC, allowing for the targeted discovery of novel ansamycins from diverse microbial genomes. mdpi.com This "genome mining" approach can revitalize natural product discovery by uncovering compounds from cryptic or silent gene clusters that are not expressed under standard laboratory conditions. researchgate.net

Bioinformatic and Machine Learning Applications: Machine learning (ML) is set to revolutionize the study of Structure-Activity Relationships (SAR). By developing Quantitative Structure-Activity Relationship (QSAR) models, ML algorithms can predict the biological activity of hypothetical this compound derivatives before they are synthesized. nih.govfrontiersin.org This process involves training a model on a dataset of known this compound analogs and their measured activities, using molecular descriptors as input features. mdpi.com Such models can rapidly screen virtual libraries of thousands of potential compounds, prioritizing the most promising candidates for chemical synthesis and testing, thereby saving significant time and resources. news-medical.net

Table 2: Workflow for a Machine Learning-Based QSAR Study of this compound

| Step | Description | Tools/Techniques |

|---|---|---|

| 1. Data Collection | Synthesize and test a diverse library of this compound analogs to generate biological activity data (e.g., MIC, IC₅₀). | Chemical synthesis, antimicrobial assays. |

| 2. Descriptor Calculation | For each analog, calculate a set of numerical molecular descriptors (e.g., physicochemical properties, topological indices, molecular fingerprints). | Cheminformatics software (e.g., RDKit, PaDEL). |

| 3. Model Training | Split the dataset into training and testing sets. Train various ML regression models (e.g., Random Forest, Support Vector Machine, Neural Networks) on the training data. | Scikit-learn, TensorFlow, PyTorch. |

| 4. Model Validation | Evaluate the model's predictive performance on the unseen test set and using cross-validation techniques. | R², RMSE, MAE metrics. |

| 5. Virtual Screening | Use the validated model to predict the activity of a large, virtual library of new, unsynthesized this compound analogs. | In silico compound library generation. |

| 6. Candidate Prioritization | Rank the virtual compounds based on predicted activity and select the top candidates for synthesis and biological evaluation. | Data analysis and expert review. |

Exploration of New Biological Activities at a Fundamental Level

While this compound is known as an antibiotic, many natural products, particularly from the ansamycin class, exhibit a wide range of biological activities. researchgate.net Future research should fundamentally explore the potential of this compound beyond its antibacterial effects.

A crucial research avenue is to screen this compound and its derivatives against other therapeutic targets. Ansamycins like geldanamycin (B1684428) are known for their potent anticancer activity through Hsp90 inhibition, and other members of the class have shown antiviral and antifungal properties. nih.govresearchgate.net Therefore, systematic screening of this compound against panels of human cancer cell lines, various viral replication assays (e.g., for influenza, HIV, or coronaviruses), and clinically relevant fungal pathogens is warranted.

Furthermore, even within its antibacterial role, this compound may possess alternative or secondary mechanisms of action. For instance, rifampicin (B610482) was found to inhibit vaccinia virus morphogenesis, a mechanism entirely distinct from its transcription inhibition activity. rsc.org Investigating this compound's effect on other essential bacterial processes, such as cell wall synthesis, protein synthesis, or membrane integrity, could reveal unexpected modes of action and provide new avenues for development, especially for combating drug-resistant pathogens. nih.gov

Q & A

Q. What experimental models are recommended for initial screening of Actamycin’s antimicrobial activity?

Begin with standardized in vitro assays such as broth microdilution (MIC/MBC determination) against reference bacterial strains (e.g., Staphylococcus aureus ATCC 25923) . Include cytotoxicity assays (e.g., MTT on mammalian cell lines like HEK-293) to differentiate antimicrobial specificity from general toxicity. Validate results using positive controls (e.g., vancomycin for Gram-positive bacteria) and replicate experiments across ≥3 biological replicates to ensure statistical robustness .

Q. How can researchers optimize this compound’s stability in culture media for longitudinal studies?

Conduct pre-experimental stability tests under varying pH (5.0–7.4), temperature (4°C–37°C), and serum concentrations (0–10% FBS). Use HPLC or LC-MS to quantify this compound degradation over 24–72 hours . For anaerobic conditions, employ reducing agents like thioglycolate and validate stability via spectrophotometric absorbance shifts .

Q. What are the key steps to isolate and purify this compound from microbial supernatants?

Follow a multi-step protocol:

- Extraction : Use solvent partitioning (ethyl acetate at pH 7.0) to separate this compound from polar impurities.

- Chromatography : Apply size-exclusion (Sephadex LH-20) followed by reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient).

- Purity Validation : Confirm via NMR (¹H/¹³C) and HRMS, with ≥95% purity threshold for biological testing .

Advanced Research Questions

Q. How should researchers address contradictory reports on this compound’s cytotoxicity in eukaryotic cells?

Perform comparative assays using isogenic cell lines (wild-type vs. ABC transporter-deficient) to assess efflux pump involvement . Apply dose-response modeling (e.g., sigmoidal EC50 curves) and quantify apoptosis markers (caspase-3/7) to distinguish cytostatic vs. cytotoxic effects. Cross-validate findings with transcriptomic profiling (RNA-seq) to identify off-target pathways .

Q. What methodological framework is suitable for investigating this compound’s role in biofilm disruption?

Adopt a PICO framework :

- Population : Pseudomonas aeruginosa biofilms.

- Intervention : this compound at sub-MIC concentrations.

- Comparison : Untreated vs. tobramycin-treated biofilms.

- Outcome : Biomass reduction (crystal violet assay) and viability (CFU counts). Use confocal microscopy with LIVE/DEAD staining to visualize biofilm architecture . Apply mixed-effects models to account for inter-biofilm heterogeneity .

Q. How can metabolomic approaches elucidate this compound’s mechanism of action in multidrug-resistant bacteria?

Conduct untargeted metabolomics (GC-MS/LC-MS) on bacterial lysates post-treatment. Identify dysregulated pathways (e.g., cell wall synthesis, TCA cycle) via KEGG enrichment analysis. Correlate findings with proteomic data (SILAC labeling) to confirm enzyme inhibition (e.g., penicillin-binding proteins) .

Data Analysis & Contradiction Resolution

Q. What statistical methods are critical for reconciling variability in this compound’s potency across studies?

Employ meta-analysis tools (e.g., random-effects models) to aggregate data from independent studies, adjusting for covariates like inoculum size and growth phase . Use Bland-Altman plots to assess inter-lab variability and sensitivity analyses to exclude outliers .

Q. How should researchers design a study to evaluate this compound’s synergy with β-lactams?

Apply checkerboard assays to calculate fractional inhibitory concentration indices (FICI ≤0.5 = synergy). Validate with time-kill curves and mechanistic studies (e.g., β-lactamase inhibition assays). For translational relevance, test synergy in ex vivo infection models (e.g., human whole-blood assays) .

Research Design & Reporting

Q. What criteria ensure a robust pharmacokinetic study of this compound in animal models?

Follow FINER criteria :

Q. How can researchers enhance reproducibility when documenting this compound’s synthetic protocols?

Include step-by-step NMR assignments (δ values, coupling constants) and chiral purity data (HPLC with chiral columns). Provide raw spectral files as supplementary material and deposit synthetic intermediates in public repositories (e.g., PubChem) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。